[3-methyl-6-(naphthalen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Description
The compound [3-methyl-6-(naphthalen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid (hereafter referred to as the target compound) belongs to the pyrazolo[3,4-b]pyridine class, characterized by a fused heterocyclic core with a trifluoromethyl group at position 4, a methyl group at position 3, and an acetic acid moiety at position 1. The naphthalen-2-yl substituent at position 6 distinguishes it from structurally related analogs.
Properties
IUPAC Name |
2-[3-methyl-6-naphthalen-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O2/c1-11-18-15(20(21,22)23)9-16(24-19(18)26(25-11)10-17(27)28)14-7-6-12-4-2-3-5-13(12)8-14/h2-9H,10H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCNHJIHXWGFIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC4=CC=CC=C4C=C3)C(F)(F)F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101123555 | |
| Record name | 3-Methyl-6-(2-naphthalenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101123555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011370-96-9 | |
| Record name | 3-Methyl-6-(2-naphthalenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1011370-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-6-(2-naphthalenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-1-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101123555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound [3-methyl-6-(naphthalen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is a pyrazolo-pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of the compound is , and its structural representation can be depicted as follows:
This structure incorporates a trifluoromethyl group and a naphthalene moiety, which are significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions, often utilizing Vilsmeier-Haack reagents or other coupling strategies to introduce the necessary functional groups. The synthesis pathway can be summarized as follows:
- Preparation of Pyrazole Derivatives : Initial reactions involve forming the pyrazole core through condensation methods.
- Functionalization : Subsequent steps introduce the naphthalene and trifluoromethyl groups, enhancing the compound's potency.
- Acetic Acid Derivation : Final steps involve the introduction of the acetic acid moiety to complete the structure.
Anticancer Properties
Recent studies have indicated that pyrazolo-pyridine derivatives exhibit significant anticancer activity. For example, compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.
Case Study:
In a study involving FaDu hypopharyngeal tumor cells, derivatives demonstrated cytotoxicity comparable to established chemotherapeutics like bleomycin. The mechanism was attributed to the ability of these compounds to interact with specific protein targets involved in cell cycle regulation and apoptosis pathways .
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects. In vitro assays measuring cyclooxygenase (COX) enzyme inhibition revealed that certain derivatives can significantly suppress COX-2 activity, which is crucial in mediating inflammatory responses.
These findings suggest that the compound may serve as a lead for developing non-steroidal anti-inflammatory drugs (NSAIDs).
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of pyrazolo-pyridine derivatives. Key observations include:
- Trifluoromethyl Group : Enhances lipophilicity and biological activity.
- Naphthalene Moiety : Contributes to increased binding affinity to target proteins.
- Acetic Acid Functionality : Plays a role in solubility and bioavailability.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The pyrazolo[3,4-b]pyridine scaffold is common across all analogs, but substitutions at position 6 significantly influence physicochemical and biological properties. Key analogs include:
Key Structural Insights
- Naphthalen-2-yl vs.
- Trifluoromethyl Group : Present in all analogs, this group enhances metabolic stability and electronegativity, favoring interactions with hydrophobic binding pockets .
- Acetic Acid Moiety : Conserved across analogs, this group likely improves solubility and facilitates salt formation for pharmaceutical formulations .
Physicochemical Comparison
Notes:
Inferred Activity
- Anticancer Potential: A related pyrazolo[3,4-b]pyridine derivative (6-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one) demonstrated anti-proliferative effects via mTOR pathway inhibition, suggesting similar mechanisms for the target compound .
- Enhanced Binding Affinity : The naphthalene group may improve binding to aromatic-rich enzyme pockets, as seen in kinase inhibitors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
